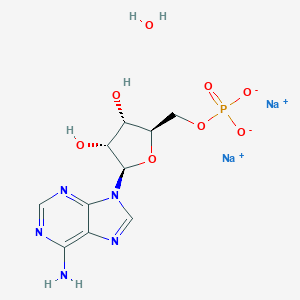
Methyl 1H-1,2-diazepine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of N-Heterocyclic Compounds
Methyl 1H-1,2-diazepine-1-carboxylate is utilized in the synthesis of various N-heterocyclic compounds. A study by Dzedulionytė et al. (2022) demonstrated a general approach towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones, tetrahydro[1,4]diazepino[1,2-a]indol-1-ones, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-ones. This process involved a regioselective strategy using ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, further treated with amines to yield the desired compounds (Dzedulionytė et al., 2022).
Ring Expansion and Rearrangement
Bullock et al. (1972) explored the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. This process involved acid-catalyzed ring contraction, providing insights into the reactivity and transformation potential of related compounds (Bullock et al., 1972).
Divergent Synthesis Approaches
Attanasi et al. (2011) described a novel one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, showcasing the compound's versatility in divergent synthesis. This method provides a foundation for the development of various pharmaceutical and chemical intermediates (Attanasi et al., 2011).
Applications in Catalysis
The use of Methyl 1H-1,2-diazepine-1-carboxylate derivatives in catalysis is highlighted by Maleki (2012), who developed a new protocol for the one-pot multicomponent synthesis of diazepine derivatives. This method employs silica-supported iron oxide nanoparticles as a catalyst, demonstrating the compound's potential in facilitating chemical reactions (Maleki, 2012).
properties
IUPAC Name |
methyl diazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHODXXNWIRGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496060 | |
| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-1,2-diazepine-1-carboxylate | |
CAS RN |
135360-85-9 | |
| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)








![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)